molecular formula C21H24ClNO3 B299325 Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate

Katalognummer B299325
Molekulargewicht: 373.9 g/mol
InChI-Schlüssel: PWAZDXWQDRIJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate, also known as CTK7A, is a synthetic compound that has gained attention for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and inhibit the JNK pathway, which is associated with cell death. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Further research is needed to elucidate the precise mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate.
Biochemical and Physiological Effects
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target cells and experimental conditions. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to increase the viability of neuronal cells and reduce the production of reactive oxygen species, indicating its neuroprotective effects. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the proliferation and migration of breast cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on other cell types and physiological systems are not well characterized and require further investigation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate in lab experiments is its synthetic nature, which allows for precise control of the compound's structure and purity. This is particularly important for studies that require high-quality compounds with consistent properties. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown a wide range of biological activities, making it a versatile tool for various research applications. However, one of the limitations of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is its complex synthesis method, which may require specialized equipment and expertise. Furthermore, the biological effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate may vary depending on the experimental conditions and target cells, which may complicate its use in certain research settings.

Zukünftige Richtungen

There are several potential future directions for the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate. One area of interest is the elucidation of its precise mechanism of action and molecular targets, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on different cell types and physiological systems, as well as its potential toxicity and side effects. Another potential direction is the development of novel derivatives and analogs of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate with enhanced biological activities and improved pharmacokinetic properties. Overall, the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has the potential to contribute to the development of new therapeutic agents and the understanding of various biological processes.

Synthesemethoden

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is synthesized through a multistep process that involves the condensation of 2-chlorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with ethyl acetoacetate. The resulting intermediate is then subjected to a series of reactions, including a decarboxylation and a cyclization, to yield the final product. The synthesis of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown promising results in various scientific research fields, including neuroprotection, cancer treatment, and antimicrobial activity. In a study conducted by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to protect against neurotoxicity induced by amyloid-β peptide in vitro and in vivo, suggesting its potential as a therapeutic agent for Alzheimer's disease. In another study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Wang et al., 2016).

Eigenschaften

Produktname

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate

Molekularformel

C21H24ClNO3

Molekulargewicht

373.9 g/mol

IUPAC-Name

ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-2-carboxylate

InChI

InChI=1S/C21H24ClNO3/c1-5-26-20(25)19-12(2)17(13-8-6-7-9-14(13)22)18-15(23-19)10-21(3,4)11-16(18)24/h6-9,17,23H,5,10-11H2,1-4H3

InChI-Schlüssel

PWAZDXWQDRIJAP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C

Kanonische SMILES

CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.